molecular formula C21H15N3O3 B4936820 2-{[(2-phenylimidazo[1,2-a]pyridin-3-yl)amino]carbonyl}benzoic acid

2-{[(2-phenylimidazo[1,2-a]pyridin-3-yl)amino]carbonyl}benzoic acid

Cat. No. B4936820
M. Wt: 357.4 g/mol
InChI Key: BCXKIFJJJGSVDX-UHFFFAOYSA-N
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Description

The compound “2-{[(2-phenylimidazo[1,2-a]pyridin-3-yl)amino]carbonyl}benzoic acid” is a type of imidazo[1,2-a]pyridine . Imidazo[1,2-a]pyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . The compound has a molecular formula of C15H12N2O2 .


Synthesis Analysis

Imidazo[1,2-a]pyridines can be synthesized in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is reasonably fast, very clean, high yielding, simple workup and environmentally benign . Another method involves a one-pot synthesis from acetophenone, [Bmim]Br3 and 2-aminopyridine under solvent-free conditions in the presence of Na2CO3 .


Chemical Reactions Analysis

The synthesis of imidazo[1,2-a]pyridines involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . Other methods include treating 2-aminopyridines with α-haloketones in polar organic solvents .

properties

IUPAC Name

2-[(2-phenylimidazo[1,2-a]pyridin-3-yl)carbamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O3/c25-20(15-10-4-5-11-16(15)21(26)27)23-19-18(14-8-2-1-3-9-14)22-17-12-6-7-13-24(17)19/h1-13H,(H,23,25)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCXKIFJJJGSVDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)NC(=O)C4=CC=CC=C4C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

49.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200700
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-({2-Phenylimidazo[1,2-A]pyridin-3-YL}carbamoyl)benzoic acid

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